Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the CAS Number: 134003-83-1 and a linear formula of C17H24N2O2 . It is a white solid at room temperature . This compound is used as a reagent in the preparation of tetrahydroisoquinolines as CXCR4 antagonists .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in the literature . The process involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . Key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1 . The compound has a molecular weight of 288.39 .
Physical and Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 288.39 . The compound has an InChI code of 1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1 .
Scientific Research Applications
Synthesis and Chemical Transformation
Synthesis of Glutamic Acid Analogue
A study by Hart and Rapoport (1999) outlines the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, involving key steps like transannular alkylation and selective functionalization at C-2 (Hart & Rapoport, 1999).
Enantioselective Synthesis
Maton et al. (2010) describe an efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a significant improvement over original routes, and key for producing kilogram amounts of this compound (Maton et al., 2010).
Application in Medicinal Chemistry
- Antibacterial Agents: Remuzon et al. (1992) developed a series of novel chiral naphthyridines, including derivatives of 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine, demonstrating potent antibacterial activity against Gram-positive and Gram-negative bacteria (Remuzon et al., 1992).
Advanced Chemical Procedures
Continuous Photo Flow Chemistry
Yamashita et al. (2019) investigated continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate for scale-up synthesis of a cis-cyclobutane derivative, demonstrating the compound's potential in the preparation of various biologically active compounds (Yamashita et al., 2019).
Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) describe the intramolecular nucleophilic opening of an oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, leading to the formation of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, an important step in synthesizing N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIWYWFJAALCQM-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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